molecular formula C5H11BO2 B1630935 Cyclopentylboronic acid CAS No. 63076-51-7

Cyclopentylboronic acid

Cat. No. B1630935
CAS RN: 63076-51-7
M. Wt: 113.95 g/mol
InChI Key: VTTDFSNKIMAQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylboronic acid (CPA) is a type of organoboronic acid that is widely used in chemical synthesis and scientific research. It is a versatile molecule that has a wide range of applications in the laboratory, including as a catalyst, a reagent, and a ligand. CPA is a useful tool for organic synthesis and can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, CPA is a valuable tool in scientific research, where it can be used to study the structure, function, and mechanism of action of proteins and enzymes.

Scientific Research Applications

Cross Coupling Reactions

Cyclopentylboronic acid is often used as a reactant in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of a wide range of chemical compounds .

Interactions with Diols

The key interaction of boronic acids, including Cyclopentylboronic acid, with diols (a class of organic compounds containing two hydroxyl groups) is a significant area of research . This interaction is particularly useful in various areas ranging from biological labeling to protein manipulation and modification .

Sensing Applications

Boronic acids, such as Cyclopentylboronic acid, have found utility in various sensing applications due to their interactions with strong Lewis bases like fluoride or cyanide anions . These sensing applications can be either homogeneous assays or heterogeneous detection .

Therapeutics Development

The interaction of boronic acids with diols also allows their utilization in the development of therapeutics . This is a growing field of research, with boronic acids playing a crucial role in the creation of new drugs and treatments .

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different compounds, making them valuable in fields like analytical chemistry .

Controlled Release of Insulin

In the field of biomedical engineering, boronic acids have been used in polymers for the controlled release of insulin . This has significant implications for the treatment of diseases like diabetes .

Mechanism of Action

Target of Action

Cyclopentylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in cross-coupling reactions with quinones or aromatic amines, arylation and alkylation of diphenylisoxazole, and Ruphos-mediated Suzuki cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the cyclopentylboronic acid molecule transfers a formally nucleophilic organic group to a metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .

Biochemical Pathways

Cyclopentylboronic acid plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of cyclopentylboronic acid’s action is the formation of new carbon-carbon bonds. This makes it a valuable tool in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The efficacy and stability of cyclopentylboronic acid can be influenced by various environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . Additionally, the concentration of boronic acid can impact the rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

properties

IUPAC Name

cyclopentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTDFSNKIMAQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370218
Record name Cyclopentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63076-51-7
Record name Cyclopentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylboronic acid
Reactant of Route 2
Cyclopentylboronic acid
Reactant of Route 3
Cyclopentylboronic acid
Reactant of Route 4
Cyclopentylboronic acid
Reactant of Route 5
Cyclopentylboronic acid
Reactant of Route 6
Cyclopentylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.